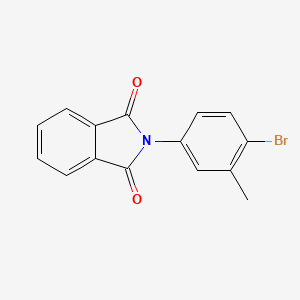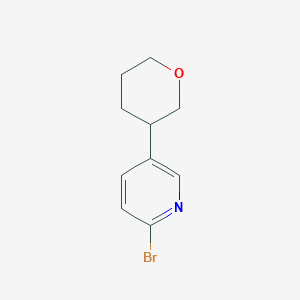![molecular formula C22H21N3O5 B11712298 ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)
ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de pirimidina sustituido con un grupo dimetilaminobencilideno y una unidad de benzoato de etilo, lo que lo convierte en una molécula única con propiedades químicas interesantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo generalmente involucra múltiples pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar a través de una reacción de Biginelli, que involucra la condensación de un aldehído, un β-ceto éster y urea en condiciones ácidas.
Sustitución con dimetilaminobencilideno: El anillo de pirimidina luego se hace reaccionar con 4-(dimetilamino)benzaldehído en presencia de una base para formar el derivado bencilideno.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo bencilideno en un grupo bencilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos éster y amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos principales
Oxidación: Formación de quinonas u otros derivados oxidados.
Reducción: Formación de derivados de bencilo.
Sustitución: Formación de ésteres o aminas sustituidas.
Aplicaciones Científicas De Investigación
El 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas y afinidades de unión.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Benzoato de etilo 4-(dimetilamino): Un análogo más simple con funcionalidades de éster y amina similares.
4-(Dimetilamino)benzaldehído: Comparte el grupo dimetilaminobencilideno pero carece del anillo de pirimidina y las funcionalidades de éster.
Singularidad
El 4-[(5E)-5-[4-(Dimetilamino)bencilideno]-2-hidroxi-4,6-dioxo-5,6-dihidropirimidin-1(4H)-il]benzoato de etilo es único debido a su combinación de un anillo de pirimidina, un grupo bencilideno y una funcionalidad de éster.
Propiedades
Fórmula molecular |
C22H21N3O5 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
ethyl 4-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-21(28)15-7-11-17(12-8-15)25-20(27)18(19(26)23-22(25)29)13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3,(H,23,26,29)/b18-13+ |
Clave InChI |
USGIZGNZBYCYBD-QGOAFFKASA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)
![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)

![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
